molecular formula C12H18O3 B3118593 1-(Diethoxymethyl)-3-methoxybenzene CAS No. 2403-47-6

1-(Diethoxymethyl)-3-methoxybenzene

Cat. No. B3118593
CAS RN: 2403-47-6
M. Wt: 210.27 g/mol
InChI Key: IVBHAPYCHZUCER-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-3-methoxybenzene is a chemical compound that has been extensively studied in the field of organic chemistry. It is also known as DEMB and has a molecular formula of C12H18O2. The compound is a colorless liquid that is soluble in organic solvents such as ethanol, methanol, and chloroform. DEMB has a wide range of applications in scientific research and is used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of DEMB is not well understood, but it is believed to act as a nucleophile in various organic reactions. It has been shown to undergo nucleophilic substitution reactions with various electrophiles such as alkyl halides and acyl chlorides.

Biochemical And Physiological Effects

The biochemical and physiological effects of DEMB have not been extensively studied, but it is believed to be a relatively non-toxic compound. It has been shown to have low acute toxicity in animal studies and is not expected to have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

DEMB has several advantages and limitations for use in laboratory experiments. Its simple synthesis method and high purity make it an ideal starting material for the synthesis of various organic compounds. However, its low solubility in water limits its use in aqueous reactions, and its relatively high boiling point makes it difficult to remove from reaction mixtures.

Future Directions

DEMB has several future directions for research. It has shown promising results in the synthesis of chiral compounds, and further studies could explore its potential as a reagent in asymmetric synthesis. Additionally, its nucleophilic properties could be further explored in the synthesis of various organic compounds. Further studies could also investigate its potential as a drug candidate in various therapeutic areas.
Conclusion:
In conclusion, 1-(Diethoxymethyl)-3-methoxybenzene is a versatile chemical compound with a wide range of applications in scientific research. Its simple synthesis method, high purity, and low toxicity make it an ideal starting material for the synthesis of various organic compounds. Further studies could explore its potential as a reagent in asymmetric synthesis and as a drug candidate in various therapeutic areas.

Scientific Research Applications

DEMB has been used in various scientific research studies and has shown promising results in the field of organic chemistry. It has been used as a starting material in the synthesis of various organic compounds such as benzothiazoles, quinazolines, and indoles. DEMB has also been used as a reagent in the synthesis of chiral compounds and has shown excellent enantioselectivity.

properties

IUPAC Name

1-(diethoxymethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-14-12(15-5-2)10-7-6-8-11(9-10)13-3/h6-9,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBHAPYCHZUCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=CC=C1)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diethoxymethyl)-3-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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